molecular formula C6H12O B1585547 tert-Butyl vinyl ether CAS No. 926-02-3

tert-Butyl vinyl ether

Cat. No. B1585547
CAS RN: 926-02-3
M. Wt: 100.16 g/mol
InChI Key: PGYJSURPYAAOMM-UHFFFAOYSA-N
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Description

Tert-Butyl Vinyl Ether (TBVE) is an organic compound with the chemical formula C4H8O. It is a colorless, low-boiling, volatile liquid that is used as a reagent in organic synthesis and as a solvent in the production of polymers, coatings, and adhesives. TBVE is also known as tert-butoxyethylene and t-butyl vinyl ether.

Scientific Research Applications

Conformational Preferences in Vinyl Compounds

  • Study Overview : Investigation of conformational preferences in vinyl alcohol and related ethers, including tert-butyl vinyl ether (TBVE), using quantum theory of atoms in molecules.
  • Key Findings : The study showed that TBVE's anti-conformational preference is due to steric effects rather than differing resonance contributions. A minor charge density delocalization between oxygen and the vinyl carbon was observed, which challenges the typical resonance depiction of vinyl compounds (Vila & Mosquera, 2005).

Polymerization Characteristics

  • Study Overview : Analysis of living cationic polymerization of TBVE using certain organoaluminum halides and added bases.
  • Key Findings : The study found that for successful living polymerization of TBVE, a combination of stronger bases, weaker Lewis acid activators, and low temperatures is crucial. This resulted in high molecular weight poly(TBVE) with narrow distribution (Aoshima, Shachi & Kobayashi, 1994).

Reactions with Radicals

  • Study Overview : Investigation of the reactions of TBVE with different radicals.
  • Key Findings : TBVE shows low reactivity towards 2-cyano-2-propyl radical but high reactivity towards the benzoyloxy radical. This indicates a selective reactivity pattern in radical-based reactions (Bevington, Dillingham, Huckerby & Hunt, 1999).

Use in Electrophilic Addition Reactions

  • Study Overview : Examination of the use of TBVE in stepwise electrophilic addition reactions.
  • Key Findings : TBVE reacts with various agents to form new compounds, highlighting its utility in complex organic synthesis processes (Koikov et al., 2000).

Isotactic Polymerization

  • Study Overview : Study of isotactic polymerization of TBVE using heterogeneous catalysts.
  • Key Findings : High molecular weight and highly isotactic poly(TBVE)s were produced using specific catalysts, demonstrating TBVE's potential in creating stereoregular polymers (Ohgi & Sato, 2002).

Steric Course in Polymerization

  • Study Overview : Analysis of the steric course of TBVE's cationic polymerization.
  • Key Findings : Variations in the microtacticity of the polymer were observed, influenced by the counteranion size and polymerization medium's polarity. This research provides insights into the factors affecting the structural makeup of the polymerized TBVE (Kunitake & Takarabe, 1981).

Gas-Phase Structures

  • Study Overview : Investigation of the gas-phase structures and conformational properties of TBVE.
  • Key Findings : The study detailed the single conformer nature of TBVE in the gas phase and its slightly nonplanar anti-structure, contributing to the understanding of its physical and chemical behavior in different states (Leibold & Oberhammer, 1998).

properties

IUPAC Name

2-ethenoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYJSURPYAAOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25655-00-9
Record name Propane, 2-(ethenyloxy)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25655-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061290
Record name Propane, 2-(ethenyloxy)-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl vinyl ether

CAS RN

926-02-3
Record name 2-(Ethenyloxy)-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-(ethenyloxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-(ethenyloxy)-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-(ethenyloxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
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Synthesis routes and methods II

Procedure details

A mixture of 100 ml of tetrahydrofiran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylamine in 200 g of THF) was added to the reaction mixture to quench the acid. The reaction mite was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
535
Citations
S Aoshima, K Shachi, E Kobayashi - Polymer journal, 1994 - nature.com
Living cationic polymerization of tert-butyl vinyl ether (TBVE) was achieved by the 1-(isobutoxy) ethyl acetate (1)/Et 1.5 AlCl 1.5 initiating system in the presence of THF in hexane at− 20 …
Number of citations: 20 www.nature.com
H Ohgi, T Sato - Polymer, 2002 - Elsevier
… It is well known that vinyl ethers such as tert-butyl vinyl ether (tBVE) or benzyl vinyl ether (BzVE) has been studied as starting monomer to obtain stereoregular poly(vinyl alcohol)(PVA). …
Number of citations: 19 www.sciencedirect.com
Y Zhou, R Faust, S Chen, SP Gido - Macromolecules, 2004 - ACS Publications
… Poly(tert-butyl vinyl ether), which has a T g of 88 C, 22 has long been prepared by cationic polymerization as a precursor to poly(vinyl alcohol). Highly isotactic poly(vinyl alcohol), with ∼…
Number of citations: 24 pubs.acs.org
K Matsuzaki, M Hamada, K Arita - … of Polymer Science Part A‐1 …, 1967 - Wiley Online Library
… tert-Butyl vinyl ether was polymerized, and the polymer was … D,n/hae in poly(tert-butyl vinyl ether) and the isotacticity of the … As a comparison, tert-butyl vinyl ether was polymerized and …
Number of citations: 21 onlinelibrary.wiley.com
H Ohgi, T Sato, S Hu, F Horii - Polymer, 2006 - Elsevier
Some basic physical properties, structure and hydrogen bonding have been characterized for different stereoregular PVA films including highly isotactic PVAs (HI-PVAs), which were …
Number of citations: 31 www.sciencedirect.com
G Thiault, A Mellouki - Atmospheric Environment, 2006 - Elsevier
… bond CH 2 ), n-butyl vinyl ether (BVE, CH 3 CH 2 CH 2 CH 2 OCH double bond CH 2 ), iso-butyl vinyl ether (IBVE, (CH 3 ) 2 CHCH 2 OCH double bond CH 2 ) and tert-butyl vinyl ether (…
Number of citations: 36 www.sciencedirect.com
LN Koikov, M Han, DM Wellman, JA Kelly… - Synthetic …, 2000 - Taylor & Francis
… TERT-BUTYL VINYL ETHER … In summary, we have shown that tert-butyl vinyl ether can be successfully used in stepwise elecmphilic addition reactions proceeding through episulfonium…
Number of citations: 7 www.tandfonline.com
T Kunitake, K Takarabe - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
… tert-Butyl vinyl ether(4) was reported to give polymers of wide steric variation (highly … In this paper, the relation of the steric structure of poly(tert-butyl vinyl ether) with regard to the nature …
Number of citations: 21 onlinelibrary.wiley.com
C Leibold, H Oberhammer - Journal of the American Chemical …, 1998 - ACS Publications
… To obtain more precise structural information about the high-energy form of such alkyl vinyl ethers, we have determined the structures of tert-butyl vinyl ether, t-BuOC(H) CH 2 (t-BVE), …
Number of citations: 13 pubs.acs.org
RJ Kern, JJ Hawkins, JD Calfee - … Chemistry and Physics, 1963 - Wiley Online Library
Abstract Development of new catalysts allowed the synthesis of more highly stereoregular poly(methyl vinyl ethers) (PMVE). PMVE properties are markedly dependent on the degree of …
Number of citations: 24 onlinelibrary.wiley.com

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